N-(5-bromopentyl)-3-phenylprop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-bromopentyl)-3-phenylprop-2-enamide is an organic compound with a unique structure that combines a brominated alkyl chain with a phenylprop-2-enamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromopentyl)-3-phenylprop-2-enamide typically involves the reaction of 3-phenylprop-2-enamide with 5-bromopentyl bromide. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
N-(5-bromopentyl)-3-phenylprop-2-enamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the 5-bromopentyl chain can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The phenylprop-2-enamide moiety can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The double bond in the phenylprop-2-enamide can be reduced to form saturated amides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Major Products Formed
Nucleophilic Substitution: Formation of substituted amides, thioethers, or ethers.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated amides.
Wissenschaftliche Forschungsanwendungen
N-(5-bromopentyl)-3-phenylprop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(5-bromopentyl)-3-phenylprop-2-enamide involves its interaction with specific molecular targets. The brominated alkyl chain can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modifications that alter their activity. The phenylprop-2-enamide moiety can interact with hydrophobic pockets in proteins, influencing their conformation and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(5-bromopentyl)phthalimide: Similar in structure but contains a phthalimide moiety instead of a phenylprop-2-enamide.
N-(4-bromobutyl)phthalimide: Contains a shorter brominated alkyl chain.
N-(3-bromopropyl)phthalimide: Contains an even shorter brominated alkyl chain.
Uniqueness
N-(5-bromopentyl)-3-phenylprop-2-enamide is unique due to its combination of a brominated alkyl chain and a phenylprop-2-enamide moiety.
Eigenschaften
CAS-Nummer |
885269-50-1 |
---|---|
Molekularformel |
C14H18BrNO |
Molekulargewicht |
296.20 g/mol |
IUPAC-Name |
N-(5-bromopentyl)-3-phenylprop-2-enamide |
InChI |
InChI=1S/C14H18BrNO/c15-11-5-2-6-12-16-14(17)10-9-13-7-3-1-4-8-13/h1,3-4,7-10H,2,5-6,11-12H2,(H,16,17) |
InChI-Schlüssel |
XPINIGARJYLULN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC(=O)NCCCCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.